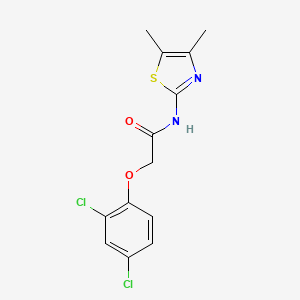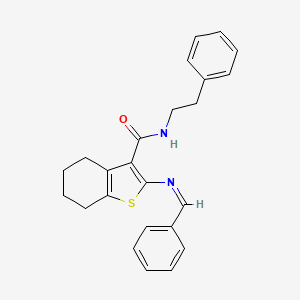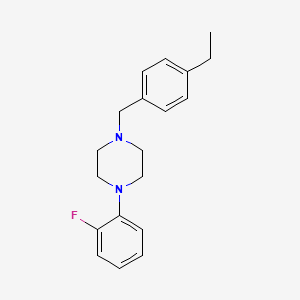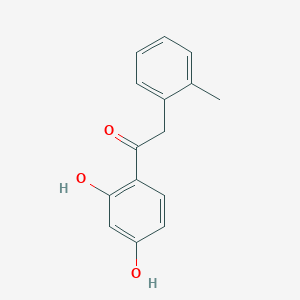![molecular formula C13H15N3O3 B5770717 N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide, also known as ACPC, is a cyclopropane-containing small molecule that has attracted significant attention in the scientific community due to its potential applications in medical research. ACPC is a synthetic compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学研究应用
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to exhibit a range of biological activities, making it a promising candidate for medical research. One of the most promising applications of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide is in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to improve cognitive function in animal models of these diseases, suggesting that it may have therapeutic potential in humans. Additionally, N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
作用机制
The exact mechanism of action of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide is not fully understood, but it is thought to act on several different pathways in the body. N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to modulate the activity of several neurotransmitters, including dopamine and glutamate, which are involved in cognitive function and mood regulation. Additionally, N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and increasing antioxidant activity. N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has also been shown to increase the production of BDNF, which is involved in the growth and survival of neurons. Additionally, N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to modulate the activity of several neurotransmitters, including dopamine and glutamate.
实验室实验的优点和局限性
One of the main advantages of using N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide in lab experiments is its relatively simple synthesis method. Additionally, N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide has been shown to have a range of biological activities, making it a promising candidate for further investigation. However, there are also some limitations to using N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide in lab experiments. For example, the exact mechanism of action of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide. One area of interest is in the development of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide-based therapies for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further investigation into the mechanism of action of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide may help to elucidate its potential therapeutic applications. Finally, there is also interest in exploring the use of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide in the treatment of other diseases such as cancer and cardiovascular disease.
合成方法
The synthesis of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide involves a series of chemical reactions that result in the formation of the final product. The first step in the synthesis of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide involves the reaction of 2-acetylhydrazine with 4-nitrobenzoyl chloride to form 4-nitrobenzoylhydrazide. This intermediate is then reacted with cyclopropanecarboxylic acid to form the final product, N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide. The synthesis of N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide is a relatively straightforward process and can be carried out using standard laboratory techniques.
属性
IUPAC Name |
N-[4-(acetamidocarbamoyl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(17)15-16-13(19)10-4-6-11(7-5-10)14-12(18)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,14,18)(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFKEYPOQIMMDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)

![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5770677.png)
![3-{[(3-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5770683.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-(4-fluorophenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5770704.png)


